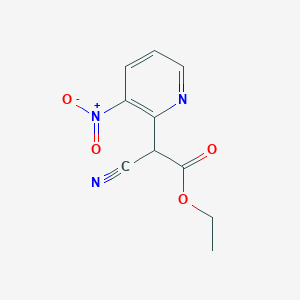
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide is a chemical compound that features a pyridine ring substituted with a sulfonamide group and a 2,5-dioxopyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the pyridine ring could lead to pyridine N-oxide .
Scientific Research Applications
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with an acrylamide group instead of a pyridine ring.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Contains a dichlorobenzoyl group and is used in protein degradation studies.
Uniqueness
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonamide is unique due to its combination of a pyridine ring and a sulfonamide group, which provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(2,5-dihydroxypyrrol-1-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c10-17(15,16)6-1-2-7(11-5-6)12-8(13)3-4-9(12)14/h1-5,13-14H,(H2,10,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCLKMWLNHWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)N2C(=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
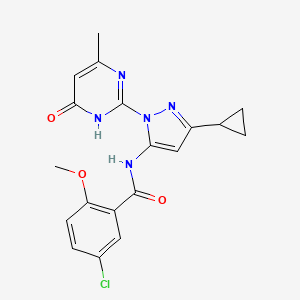
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
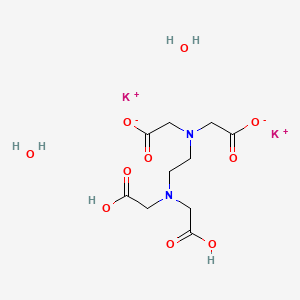
![N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)
![N-[(4-fluorophenyl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2646547.png)
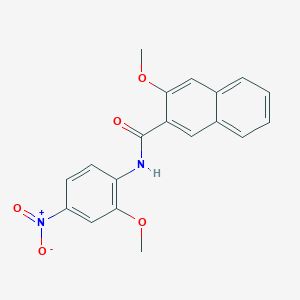
![3-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2646550.png)
![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2646552.png)
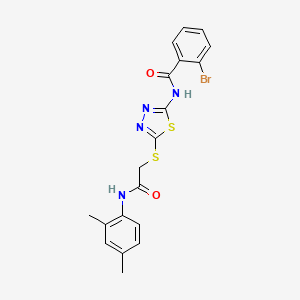

![4-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2646560.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2646561.png)
